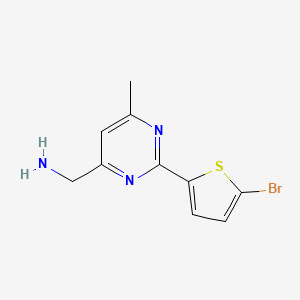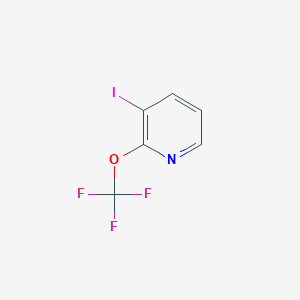
3-Iodo-2-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2-(trifluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3F3INO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by iodine and trifluoromethoxy groups, respectively. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
For example, 3-iodopyridine can be synthesized by halogenating pyridine with iodine at the third position . The trifluoromethoxy group can then be introduced using various fluorinating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of 3-Iodo-2-(trifluoromethoxy)pyridine often employs scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
3-Iodo-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyridine derivatives .
科学的研究の応用
3-Iodo-2-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-Iodo-2-(trifluoromethoxy)pyridine exerts its effects is primarily through its reactivity in chemical reactions. The iodine and trifluoromethoxy groups influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles . The compound can interact with various molecular targets, depending on the specific reaction and application.
類似化合物との比較
Similar Compounds
3-Iodopyridine: Similar in structure but lacks the trifluoromethoxy group, making it less reactive in certain types of reactions.
2-Iodo-3-(trifluoromethoxy)pyridine: An isomer with the iodine and trifluoromethoxy groups at different positions, leading to different reactivity and applications.
3-Fluoro-2-iodopyridine: Contains a fluorine atom instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
3-Iodo-2-(trifluoromethoxy)pyridine is unique due to the presence of both iodine and trifluoromethoxy groups, which impart distinct electronic and steric properties to the molecule. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
特性
分子式 |
C6H3F3INO |
|---|---|
分子量 |
288.99 g/mol |
IUPAC名 |
3-iodo-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H |
InChIキー |
KLPVLUKYOFCVSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


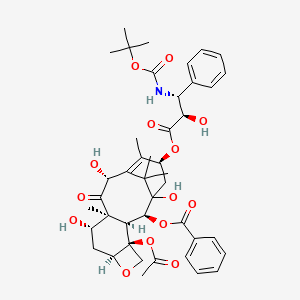
![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)
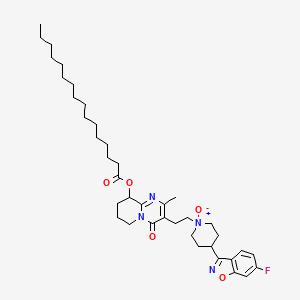
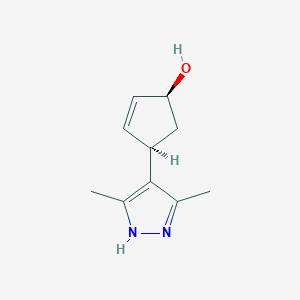
![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
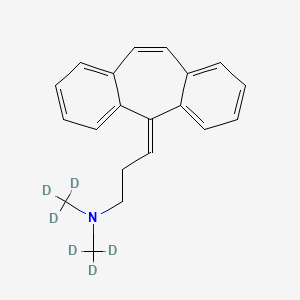
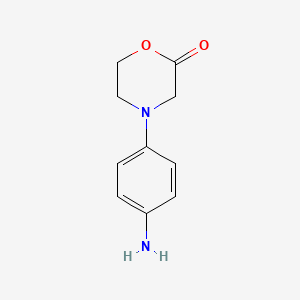
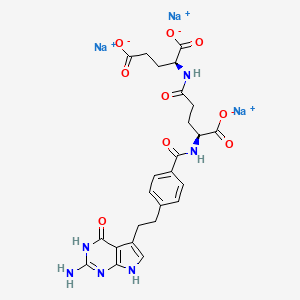
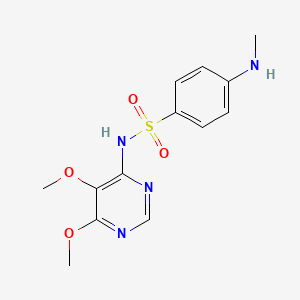
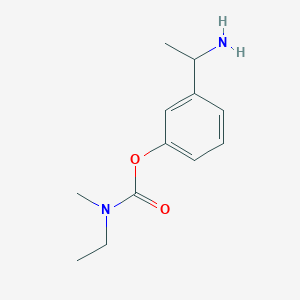
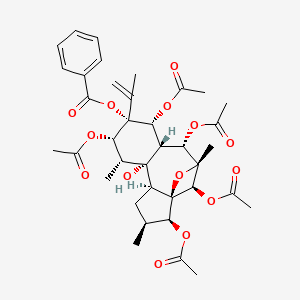
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
